N-[(4-Chlorophenyl)carbamoyl]glycine
Description
N-[(4-Chlorophenyl)carbamoyl]glycine is a glycine derivative where the amino group is substituted with a urea (carbamoyl) linkage attached to a 4-chlorophenyl group.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMXKFYEJYINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588136 | |
| Record name | N-[(4-Chlorophenyl)carbamoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-28-4 | |
| Record name | N-[(4-Chlorophenyl)carbamoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid typically involves the reaction of glycine with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous solvents and reagents. The product is typically isolated by filtration, washed, and dried to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
N-(3,4-Dichlorophenyl)carbamoyl derivatives (e.g., compound 17 in ) feature additional chlorine atoms on the phenyl ring. These compounds exhibit reduced anticancer activity compared to mono-chlorinated analogs, suggesting that excessive halogenation may diminish selectivity or bioavailability .
N-(4-Cyanophenyl)glycine () replaces the chloro group with a cyano substituent.
N-(4-Methylphenyl)sulfonyl glycine derivatives () incorporate sulfonamide instead of carbamoyl groups. Sulfonamides are more acidic and electron-withdrawing, which could alter reactivity in dental adhesives or drug design compared to urea-linked glycines .
N-Substituted Glycine Derivatives
N-(4-Chlorophenyl)-glycine (NCPG) () lacks the carbamoyl group but shares the 4-chlorophenyl substitution. In dentin bonding, NCPG outperformed its 3,4-dichloro analog (NDCPG) but was less effective than the N-methylated variant (NMNCPG). This indicates that both substituent electronegativity and nitrogen substitution influence adhesive strength .
Methyl N-(4-chlorobenzoyl)glycinate () replaces the urea group with a benzoyl moiety.
Halogenation Effects
However, in dental adhesives (), chlorine’s position and nitrogen substitution markedly affect performance, highlighting context-dependent substituent effects .
Data Tables
Table 1. Structural and Functional Comparison of Glycine Derivatives
Table 2. Substituent Effects on Dentin Bonding ()
| Compound | Substituents | Bond Strength (MPa) at 5 mM |
|---|---|---|
| NMNCPG | N-Me, 4-ClPh | 20.1 |
| NCPG | 4-ClPh | 15.0 |
| NDCPG | 3,4-diClPh | 10.5 |
Key Research Findings
- Anticancer Activity : The 4-chlorophenylcarbamoyl group enhances selectivity in pyridinesulfonamides, likely due to improved target binding or metabolic stability .
- Dentin Bonding : Electron-withdrawing substituents (e.g., Cl) on the phenyl ring improve adhesion, but steric hindrance from additional halogens (e.g., 3,4-diCl) reduces efficacy .
- Synthetic Feasibility : Urea-linked glycines are accessible via isocyanate-glycine reactions, though yields vary with aryl substituent reactivity .
Biological Activity
N-[(4-Chlorophenyl)carbamoyl]glycine, also known as diflubenzuron, is a compound of significant interest in the fields of pharmacology and toxicology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a carbamate functional group linked to a glycine moiety. Its chemical structure can be represented as follows:
This compound exhibits properties that make it a candidate for various therapeutic applications.
Antifungal Activity
Research indicates that diflubenzuron has antifungal properties, particularly against species such as Candida albicans. A study highlighted the involvement of homoserine dehydrogenase as a molecular target for antifungal therapy, suggesting that compounds similar to this compound may inhibit this enzyme effectively .
Antimicrobial Properties
Diflubenzuron has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . The compound's ability to inhibit urease and acetylcholinesterase further emphasizes its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research into 1,3,4-oxadiazole derivatives, which share structural similarities with diflubenzuron, revealed their capacity to inhibit key enzymes involved in cancer cell proliferation. These derivatives were shown to target thymidylate synthase and histone deacetylase (HDAC), leading to significant antiproliferative effects in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell proliferation.
- Protein Interaction : Binding studies with bovine serum albumin (BSA) suggest that diflubenzuron interacts with various proteins, enhancing its pharmacological effectiveness .
- Synergistic Effects : When combined with other antifungal agents like amphotericin B, diflubenzuron has shown synergistic effects against fungal pathogens .
Study 1: Antifungal Efficacy
A study conducted on C. albicans demonstrated that diflubenzuron significantly reduced fungal viability in vitro. The compound was tested alongside standard antifungal agents, revealing enhanced efficacy when used in combination therapies.
Study 2: Antimicrobial Screening
In another research effort, a series of synthesized derivatives of this compound were evaluated for their antimicrobial properties. The results indicated that specific modifications to the chemical structure could enhance antibacterial activity against resistant strains .
Table 1: Biological Activity Summary of this compound
Q & A
Q. What are the optimal synthetic routes for N-[(4-Chlorophenyl)carbamoyl]glycine, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via carbamate formation, typically involving coupling reactions between 4-chloroaniline and glycine derivatives. Key steps include:
- Amino group activation : Use of chloroacetyl chloride or carbamate-protecting groups (e.g., Fmoc) to facilitate nucleophilic substitution .
- Coupling conditions : Reactions often require anhydrous solvents (e.g., DMF), controlled temperatures (0–25°C), and bases like triethylamine to deprotonate intermediates .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of aniline to glycine derivative) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- NMR spectroscopy : ¹H NMR confirms the presence of aromatic protons (δ 7.2–7.4 ppm, 4-chlorophenyl group) and glycine’s methylene protons (δ 3.8–4.0 ppm). ¹³C NMR identifies the carbamate carbonyl (δ 155–160 ppm) .
- FT-IR analysis : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) verify carbamate formation .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₉H₉ClN₂O₃: 228.03 g/mol) .
Advanced Research Questions
Q. How does this compound function in coordination chemistry, and what insights do crystallographic studies provide?
this compound acts as a bidentate ligand, coordinating to metals via the carbamate oxygen and glycine’s carboxylate. For example:
- Cobalt(II) complexes : Single-crystal X-ray diffraction reveals monoclinic structures (space group P21/c) with distorted octahedral geometry. Bond lengths (Co–O: ~2.05 Å) and angles (O–Co–O: ~90°) confirm ligand binding .
- Applications : These complexes are studied for magnetic properties or catalytic potential, requiring pH-controlled synthesis (pH 6–7) to prevent ligand hydrolysis .
Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in biological efficacy (e.g., dental adhesive strength ) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance nucleophilicity but may reduce solubility. Comparative studies using analogues (e.g., 3,4-dichlorophenyl derivatives) clarify structure-activity relationships .
- Statistical validation : Multivariate ANOVA identifies significant variables (e.g., bonding protocol steps, curing time). Replicating experiments under controlled humidity (40–60% RH) minimizes environmental variability .
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
- Protecting group strategies : Temporary protection of the carbamate nitrogen with Fmoc allows selective modification of the glycine carboxylate (e.g., esterification) .
- Microwave-assisted synthesis : Accelerates regioselective acylation (e.g., adding sulfonyl groups) with reduced side-product formation (20-minute reactions at 80°C vs. 6 hours conventional heating) .
Q. What computational methods predict the reactivity of this compound in aqueous vs. nonpolar environments?
- DFT calculations : Gaussian09 simulations (B3LYP/6-311+G(d,p) basis set) model electron density distribution. The chlorophenyl group’s electron-withdrawing nature increases carbamate electrophilicity (LUMO: −1.8 eV), favoring nucleophilic attack in polar solvents .
- Solvent effects : MD simulations (GROMACS) show enhanced solubility in DMSO due to strong hydrogen bonding with the carbamate oxygen, critical for in vitro assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in synthetic yields across studies?
- Case study : Yields vary (50–85%) depending on the coupling reagent (DCC vs. EDC·HCl). EDC·HCl minimizes racemization but requires strict anhydrous conditions .
- Troubleshooting : Quantify intermediates via LC-MS to identify side reactions (e.g., hydrolysis). Optimize reaction monitoring with TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
